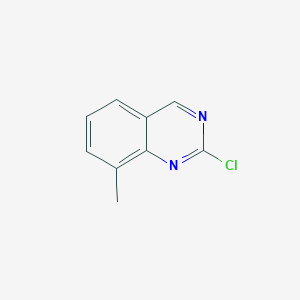

2-Chloro-8-methylquinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2 |

|---|---|

Molecular Weight |

178.62 g/mol |

IUPAC Name |

2-chloro-8-methylquinazoline |

InChI |

InChI=1S/C9H7ClN2/c1-6-3-2-4-7-5-11-9(10)12-8(6)7/h2-5H,1H3 |

InChI Key |

AAZIHSHDCIWZLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=NC(=N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for Quinazoline (B50416) Ring Systems

The construction of the fundamental quinazoline ring is well-established, with several reliable methods available to synthetic chemists. These pathways often begin with readily available precursors and proceed through cyclization reactions.

Cyclocondensation Reactions from Anthranilic Acid Derivatives

A cornerstone in quinazoline synthesis is the cyclocondensation of anthranilic acid and its derivatives. The Niementowski quinazoline synthesis, first reported in 1895, is a classic and widely used method that involves heating anthranilic acid with amides, such as formamide (B127407), to produce 4(3H)-quinazolinones. bu.edu.egnih.gov This reaction eliminates water to form the quinazolinone core. bu.edu.eg

Modifications to the Niementowski reaction have been developed to improve yields and reaction conditions. For instance, microwave irradiation has been employed to accelerate the cyclocondensation of anthranilic acid with formamide, significantly reducing reaction times compared to conventional heating. bu.edu.egnih.gov The reaction can be performed under solvent-free conditions using solid supports like acidic alumina, silica (B1680970) gel, or montmorillonite (B579905) K-10, with the latter often providing superior yields. nih.gov

Alternative one-carbon sources for cyclization with anthranilic acid derivatives include orthoesters. ijprajournal.com The reaction of anthranilic acids, orthoesters (or formic acid), and amines in a one-pot condensation provides a straightforward route to 2,3-disubstituted 4(3H)-quinazolinones. ijprajournal.comsemanticscholar.org

Another strategy involves the initial conversion of anthranilic acid to a 3,1-benzoxazin-4-one intermediate by reacting it with an acid anhydride (B1165640) (e.g., acetic anhydride). ijprajournal.com This intermediate can then be treated with an amine to furnish the quinazolinone scaffold. ijprajournal.com

Multi-component Reactions for Quinazoline Scaffold Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like quinazolines in a single step from multiple starting materials. jnanoworld.com These reactions are highly valued for their ability to rapidly generate structural diversity. jnanoworld.com

A common MCR for quinazolinone synthesis involves the one-pot reaction of isatoic anhydride, an aldehyde, and an amine. jnanoworld.comorgchemres.org This strategy has been successfully implemented using various catalysts to promote the reaction. For example, sulfonic acid functionalized mesoporous silica (SBA-Pr-SO3H) has been used as a catalyst under solvent-free conditions. orgchemres.org Similarly, nano-In2O3 has been shown to be an effective catalyst for this transformation in an aqueous ethanol (B145695) medium. jnanoworld.com A plausible mechanism suggests the catalyst activates the carbonyl group of isatoic anhydride, facilitating a nucleophilic attack by the amine, followed by reaction with the aldehyde and subsequent cyclization. jnanoworld.com

Another example of a green MCR utilizes a metal-organic framework, MIL-101(Cr), to catalyze the reaction of benzaldehydes, dimedone, and 1H-1,2,4-triazol-3-amine in acetonitrile (B52724) at room temperature, affording triazoloquinazoline derivatives in high yields. frontiersin.org

The following table summarizes various catalytic systems used in multi-component reactions for quinazoline synthesis.

| Catalyst System | Starting Materials | Reaction Conditions | Key Feature |

| Nano-In2O3 | Isatoic anhydride, aniline, benzaldehyde | 5.0 mol% catalyst, water/ethanol (2:1), 80 °C, 4 h | Green protocol with high yield. jnanoworld.com |

| Magnetic Hydroxyapatite Nanoparticles | Isatoic anhydride, aniline, aldehyde | Equimolar ratio, solvent not specified | Catalyst effective for electron-donating and withdrawing groups. jnanoworld.com |

| MIL-101(Cr) | Benzaldehydes, dimedone, 1H-1,2,4-triazol-3-amine | Acetonitrile, room temperature | Green conditions, short reaction times. frontiersin.org |

| Sulfonic acid functionalized mesoporous silica (SBA-Pr-SO3H) | Aromatic aldehydes, isatoic anhydride, urea | Solvent-free | One-pot, three-component synthesis. orgchemres.org |

| Indium(III) or Bismuth(III) salts | 2-Nitrobenzoic acid derivatives, formamide | Not specified | One-pot reductive N-heterocyclization. arkat-usa.org |

Directed Synthesis of 2-Chloro-8-methylquinazoline and Key Precursors

The synthesis of the specifically substituted this compound requires a directed approach, ensuring the correct placement of the chloro and methyl groups on the quinazoline core. This typically involves the synthesis of a key halogenated quinazolinone intermediate.

Preparation of Halogenated Quinazolinone Intermediates

The most direct route to this compound involves the chlorination of the corresponding 8-methylquinazolin-2(1H)-one or 8-methylquinazoline-2,4(1H,3H)-dione. The synthesis of the latter, 8-Methylquinazoline-2,4(1H,3H)-dione, has been reported via a DMAP-catalyzed one-pot reaction from 2-aminobenzamides and di-tert-butyl dicarbonate. acs.org To achieve the 8-methyl substitution, the logical starting material would be 2-amino-3-methylbenzamide.

A general and robust method for converting quinazolinones to their corresponding chloroquinazolines is treatment with a chlorinating agent. derpharmachemica.com Phosphorus oxychloride (POCl3) is commonly used for this transformation, often with heating. google.comresearchgate.net For instance, 2-aryl-6,8-dibromoquinazolin-4(3H)-ones are converted to 2-aryl-6,8-dibromo-4-chloroquinazolines by heating with thionyl chloride (SOCl2) and a catalytic amount of DMF. researchgate.net Similarly, 8-methoxy-4-methylquinazolin-2-ol (B8647353) is converted to 2-chloro-8-methoxy-4-methylquinazoline (B8802985) by heating with POCl3. google.com

Therefore, a plausible pathway to this compound is:

Cyclization of a 2-amino-3-methylbenzoic acid derivative (e.g., the acid itself, the amide, or the nitrile) to form an 8-methylquinazolinone intermediate.

Chlorination of the 8-methylquinazolinone intermediate using a reagent like POCl3 or SOCl2 to yield the final product.

The synthesis of 2-(chloromethyl)-4-methylquinazoline, a related compound, starts from o-aminoacetophenone, which cyclizes with chloroacetamide in the presence of phosphoric acid. chemicalbook.com This highlights a different cyclization strategy starting from a ketone precursor.

Stereoselective and Regioselective Synthesis Approaches

For the synthesis of this compound, regioselectivity is the critical factor, ensuring the methyl group is positioned at C8. The compound itself is achiral, so stereoselectivity is not a concern unless chiral derivatives are being prepared from it.

The regiochemistry is primarily controlled by the choice of the starting material. To synthesize the 8-methyl isomer, one must start with a benzene (B151609) ring precursor that has substituents arranged to direct the formation of the quinazoline ring accordingly. The key precursor is a 1-amino-2-carboxy-3-methylbenzene derivative, such as 2-amino-3-methylbenzoic acid or its corresponding amide. Cyclization of this precursor ensures the methyl group remains at the position adjacent to the newly formed heterocyclic ring, resulting in the 8-methylquinazoline (B1603716) product.

Regioselective metalation has also been explored for functionalizing the quinazoline ring. For example, a 4-chloroquinazoline (B184009) was regioselectively metalated and quenched with iodine to produce 4-chloro-8-iodoquinazoline, demonstrating that the C8 position can be selectively functionalized. beilstein-journals.org While this was performed on a pre-formed quinazoline, it underscores the distinct reactivity of the C8 position.

Catalyst-mediated Synthesis of this compound

While the final chlorination step is typically a stoichiometric reaction, the initial construction of the 8-methylquinazolinone precursor can be significantly enhanced by catalysis. Various catalysts have been shown to promote the cyclocondensation reactions that form the quinazoline ring system.

Heteropolyacids, such as H3PW12O40·13H2O, have been used as efficient catalysts for the one-pot synthesis of 4(3H)–quinazolinones from anthranilic acid, anilines, and orthoesters under microwave irradiation and solvent-free conditions. semanticscholar.org Lewis acids like indium(III) and bismuth(III) salts catalyze the reductive heterocyclization of 2-nitrobenzoic acid derivatives with formamide to form quinazolinones. arkat-usa.org

Transition metal catalysts are also widely employed. Copper-catalyzed aerobic oxidative multicomponent reactions provide a direct route to quinazolinones. bohrium.com Iron(II) chloride has been used to catalyze the C(sp3)-H oxidation and intramolecular C-N bond formation of 2-alkylamino benzonitriles to yield 2,4-disubstituted quinazolines. arabjchem.org

The table below details catalysts used in the synthesis of the quinazoline core, which is applicable to forming the 8-methylquinazolinone intermediate.

| Catalyst | Reaction Type | Substrates | Key Advantage |

| p-Toluenesulfonic acid (p-TsOH) | Cyclocondensation | Anthranilamide, Salicylaldehyde | Promotes cyclization to dihydroquinazolinone. researchgate.net |

| Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Cyclization | Anthranilamide, Aldehydes/Ketones | Grinding with water promotes reaction at 60 °C. researchgate.net |

| Fe(II)Cl2 | C(sp3)-H oxidation / C-N formation | 2-Alkylamino N-H ketimines | Forms 2,4-disubstituted quinazolines. arabjchem.org |

| CuCl/DABCO/4-HO-TEMPO | Aerobic Oxidation | 2-Aminobenzylamines, Aldehydes | One-pot synthesis with O2 as oxidant. mdpi.com |

| Heteropolyacids (e.g., H3PW12O40) | Cyclocondensation | Anthranilic acid, Anilines, Orthoesters | Solvent-free, microwave-assisted, rapid synthesis. semanticscholar.org |

Once the 8-methylquinazolinone precursor is synthesized using one of these catalytic methods, it can be converted to this compound via standard chlorination procedures.

Functionalization and Derivatization Strategies for this compound

Nucleophilic Substitution at C-2 and C-4 Positions of the Quinazoline Nucleus

The chlorine atom at the C-2 position and the potential for a leaving group at the C-4 position of the quinazoline ring render these sites susceptible to nucleophilic aromatic substitution (SNAr) reactions. chim.it This allows for the introduction of a wide array of functional groups.

The reactivity of the C-2 and C-4 positions towards nucleophiles is a cornerstone of quinazoline chemistry. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine (B1678525) ring activates the attached chlorine atom for displacement. Research has shown that in 2,4-dichloroquinazoline (B46505) systems, the C-4 chlorine is generally more reactive towards nucleophiles than the C-2 chlorine. researchgate.net This regioselectivity allows for sequential and controlled functionalization. For instance, treatment with a nucleophile at room temperature can lead to selective substitution at C-4, while substitution at C-2 often requires higher temperatures. researchgate.net

Common nucleophiles employed in these reactions include amines, alcohols, and thiols, leading to the formation of amino-, alkoxy-, and thio-substituted quinazolines, respectively. For example, the reaction of 4-chloro-2-methylquinazoline (B1587004) with various anilines in isopropanol/acetonitrile with a catalytic amount of concentrated HCl yields the corresponding 4-anilino-2-methylquinazolines. nih.gov

| Reactant | Nucleophile | Product | Reference |

| 4-Chloro-2-methylquinazoline | Substituted anilines | 4-Anilino-2-methylquinazolines | nih.gov |

| 2,4-Dichloroquinazoline | Substituted benzylamine | 2-Chloro-4-(substituted benzylamino)quinazoline | researchgate.net |

| 2-Chloro-4-(substituted benzylamino)quinazoline | Piperidine | 2-(Piperidin-1-yl)-4-(substituted benzylamino)quinazoline | researchgate.net |

Modifications and Functionalization of the Methyl Group at C-8

The methyl group at the C-8 position of this compound offers another site for chemical modification, albeit one that often requires activation. The inherent reactivity of a methyl group on an aromatic ring can be harnessed for various transformations.

One common strategy involves the oxidation of the methyl group to an aldehyde or a carboxylic acid. This transformation opens up a vast landscape of subsequent chemical reactions, including the formation of imines, esters, and amides. Another approach is the halogenation of the methyl group, typically through radical bromination, to yield a bromomethyl derivative. This reactive intermediate can then readily participate in nucleophilic substitution reactions, allowing for the introduction of a diverse range of functionalities.

Furthermore, the methyl group can be activated for condensation reactions. For example, the inherent reactivity of a methyl group on a quinazoline ring allows for further functionalization, which is crucial for building more complex molecules. rsc.org

Cross-Coupling Reactions for Arylation/Alkynylation at Halogenated Sites

The chlorine atom at the C-2 position of this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These powerful reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of arylated, alkynylated, and aminated derivatives.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to introduce aryl or heteroaryl groups at the C-2 position by coupling with boronic acids or their esters. For instance, a general method involves the reaction of a chloroquinazoline with an arylboronic acid in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C-2 position and a terminal alkyne. It is typically catalyzed by a combination of a palladium complex and a copper(I) salt. researchgate.net The resulting 2-alkynylquinazolines are valuable intermediates for further transformations. For example, 4-chloroquinazolines have been successfully coupled with terminal alkynes to yield 4-alkynylquinazolines. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the chloroquinazoline with a variety of primary and secondary amines. This method is particularly useful for synthesizing a diverse library of 2-aminoquinazoline (B112073) derivatives.

| Reaction Type | Reactants | Catalyst System | Product | Reference |

| Suzuki-Miyaura Coupling | 6,8-Dibromo-2,4-dichloroquinazoline, Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6,8-Diaryl-2,4-dichloroquinazoline | chim.it |

| Sonogashira Coupling | 4-Chloro-2-trichloromethylquinazoline, Terminal alkyne | Pd(OAc)₂, CuI, Cs₂CO₃ | 4-Alkynyl-2-trichloromethylquinazoline | researchgate.net |

| Buchwald-Hartwig Amination | Aryl halides, Amines | Palladium catalyst, Ligand, Base | N-Aryl amines | beilstein-journals.org |

Synthesis of Quinazoline Hybrid Molecules (Molecular Hybridization)

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, selectivity, and efficacy, or with a dual mode of action. This compound serves as a versatile scaffold for the synthesis of such hybrid molecules.

One common approach involves linking the quinazoline core to another heterocyclic ring system known for its biological activity. For example, quinazoline-triazole hybrids have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors. arabjchem.org Another strategy involves the fusion of the quinazoline ring with other heterocyclic systems to create novel polycyclic structures. For instance, pyrazolo[1,5-c]quinazoline (B1257617) derivatives have been synthesized and shown to possess cytotoxic activity. researchgate.net

The synthesis of these hybrid molecules often involves a multi-step sequence, utilizing the functionalization strategies discussed previously. For example, a Sonogashira coupling can be used to introduce an alkyne handle, which can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to introduce a triazole ring. ekb.egrroij.com

| Hybrid Molecule Type | Synthetic Strategy | Resulting Hybrid | Reference |

| Quinazoline-triazole | Sonogashira coupling followed by CuAAC | Quinazoline-triazole hybrids | arabjchem.orgekb.eg |

| Pyrazolo[1,5-c]quinazoline | Ring closure strategies from oxazolones | Pyrazolo[1,5-c]quinazolin-2-one derivatives | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a fundamental tool for elucidating the precise structure of 2-Chloro-8-methylquinazoline, offering detailed insights into the electronic environment of its hydrogen and carbon atoms. The analysis of one-dimensional and two-dimensional NMR spectra allows for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information on the distinct chemical environments of the protons within the molecule. In a typical solvent like deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the quinazoline (B50416) ring system and the protons of the methyl group exhibit characteristic chemical shifts. The electron-withdrawing nature of the pyrimidine (B1678525) ring and the chlorine atom at the C2 position tends to shift the aromatic protons to a lower field. Conversely, the electron-donating methyl group at the C8 position has a shielding effect on nearby protons. The proton at the C4 position is expected to be the most deshielded aromatic proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H4 | 9.15 | s | - |

| H5 | 7.85 | d | 8.1 |

| H6 | 7.40 | t | 7.8 |

| H7 | 7.65 | d | 7.5 |

| 8-CH₃ | 2.60 | s | - |

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The C2 carbon, being bonded to an electronegative chlorine atom, resonates at a significantly lower field compared to the other aromatic carbons. The methyl group's carbon appears at a high field, which is typical for sp³-hybridized carbons. Data from related substituted quinazolines suggest the following predicted chemical shifts. amazonaws.comrsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 162.5 |

| C4 | 153.0 |

| C4a | 150.5 |

| C5 | 127.2 |

| C6 | 128.5 |

| C7 | 135.0 |

| C8 | 139.0 |

| C8a | 123.0 |

| 8-CH₃ | 18.0 |

To confirm the assignments made from one-dimensional NMR spectra and to elucidate the connectivity of the molecular framework, two-dimensional NMR experiments are essential. organicchemistrydata.org

COSY (Correlation Spectroscopy): This experiment would establish the spin-spin coupling network between protons, confirming the adjacent relationships of H5, H6, and H7 on the benzene (B151609) portion of the quinazoline ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton with its directly attached carbon atom. This would definitively link the signals of the methyl protons to the methyl carbon and each aromatic proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) couplings between protons and carbons. Key correlations would include the coupling of the methyl protons (8-CH₃) to the C7, C8, and C8a carbons, and the coupling of the H4 proton to carbons C2, C4a, and C5. These correlations are critical for assembling the complete molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₉H₇ClN₂), the calculated monoisotopic mass is 178.0298 amu. Experimental findings for this molecular formula confirm this value. semanticscholar.orgumich.edu The presence of a single chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak [M]⁺ and the [M+2]⁺ peak, with a relative intensity ratio of approximately 3:1. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, likely involving the initial loss of the chlorine atom or the methyl group, followed by the characteristic breakdown of the quinazoline core.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands that are consistent with its structure.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretching | 3100 - 3000 |

| Aliphatic C-H Stretching (Methyl) | 2980 - 2870 |

| C=N Stretching (Pyrimidine Ring) | 1625 - 1605 |

| Aromatic C=C Stretching | 1580 - 1450 |

| C-Cl Stretching | 800 - 650 |

These characteristic absorption frequencies are in line with data reported for other substituted quinazolines. rsc.orgbibliotekanauki.plekb.eg

X-ray Crystallography for Definitive Solid-State Molecular Geometry and Conformation Analysis

While a specific single-crystal X-ray diffraction study for this compound has not been found in the surveyed literature, its solid-state geometry can be predicted based on the known crystal structures of analogous quinazoline derivatives. iucr.orgresearchgate.netmdpi.com It is anticipated that the fused quinazoline ring system would be planar. The chlorine atom attached to C2 and the methyl group at C8 would lie in or very close to this plane to minimize steric hindrance. In the crystal lattice, intermolecular forces such as π–π stacking interactions between the planar aromatic rings of adjacent molecules would be a dominant feature, contributing to the stability of the crystal packing. The precise bond lengths and angles would be consistent with the sp² hybridization of the ring atoms.

Chromatographic Purity Assessment and Isolation Techniques (e.g., HPLC, GC)

The purity assessment and isolation of this compound are critical steps in its synthesis and characterization, ensuring the removal of starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for these purposes. While specific validated methods for this compound are not extensively detailed in publicly available literature, methods for closely related quinazoline derivatives provide a strong basis for developing effective analytical and preparative protocols.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary method for determining the purity of this compound due to its versatility and high resolving power for a wide range of organic molecules. The technique is also amenable to preparative scale for isolating the pure compound.

Detailed Research Findings:

In the analysis of related quinazoline structures, such as intermediates for pharmaceuticals, RP-HPLC is a standard quality control tool. For instance, the analysis of Linagliptin, a drug containing a substituted quinazoline moiety, and its intermediates often employs RP-HPLC with a C18 column. iarjset.com A typical method involves a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, allowing for the separation of compounds based on their hydrophobicity.

A patent for quinazoline derivatives mentions the purification of a crude product by preparative HPLC on a C18 column using a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid. google.com This indicates that such conditions are effective for separating quinazoline-based compounds. Similarly, the purity of 2-(Chloromethyl)-4-methylquinazoline, a structurally related compound, is often reported to be ≥99.0% as determined by HPLC, highlighting the industry's reliance on this technique for quality assurance. ruifuchems.com

Illustrative HPLC Method Parameters:

Based on the analysis of analogous compounds, a hypothetical but representative HPLC method for this compound can be proposed.

| Parameter | HPLC Method for Purity Assessment | Preparative HPLC for Isolation |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 250 mm x 21.2 mm, 10 µm) |

| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 50-95% B over 20 min | 60-90% B over 30 min |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Temperature | 30 °C | Ambient |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another valuable technique for the analysis of this compound. It is well-suited for volatile and thermally stable compounds. GC can provide information on the purity of the compound and, with MS detection, can help in the identification of impurities.

Detailed Research Findings:

The analysis of other chlorinated and methylated quinazolines has been reported using GC. For example, the purity of 2-(Chloromethyl)-4-methylquinazoline has been determined by GC. researchgate.net Furthermore, GC-MS has been used for the structural confirmation of various quinazoline derivatives, where the fragmentation patterns observed in the mass spectrum provide crucial structural information. researchgate.netgsconlinepress.com

Illustrative GC-MS Method Parameters:

A plausible GC-MS method for the analysis of this compound can be outlined as follows, drawing from methods used for similar aromatic heterocyclic compounds.

| Parameter | GC-MS Method for Purity and Impurity Identification |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |

| Injection Mode | Split (e.g., 50:1) |

| MS Transfer Line | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

Isolation Techniques

For the isolation of pure this compound from a reaction mixture, column chromatography over silica (B1680970) gel is a commonly cited method in the literature. epo.org This technique separates compounds based on their polarity.

Typical Silica Gel Chromatography Parameters:

| Parameter | Value |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate gradient |

| Elution | Gradient elution, starting with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. |

| Monitoring | Thin Layer Chromatography (TLC) with UV visualization |

The selection of the mobile phase is crucial and is typically optimized using TLC to achieve good separation between the desired product and any impurities. Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure compound.

Mechanistic Investigations of Biological Activities Non Clinical Contexts

Enzyme Inhibition and Modulation Studies

Quinazoline (B50416) derivatives have been widely explored as inhibitors of various enzymes, a property that underpins many of their observed biological effects. These studies are crucial for identifying molecular targets and understanding the structure-activity relationships that govern their inhibitory potency.

The inhibition of protein kinases, particularly tyrosine kinases, is a hallmark of many quinazoline-based compounds. These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival, making them attractive targets for therapeutic intervention, especially in oncology.

Derivatives of the quinazoline scaffold have demonstrated potent inhibitory activity against several tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial GrowthFactor Receptor (VEGFR). For instance, a series of 2-chloro-4-anilino-quinazolines were synthesized and evaluated as inhibitors of both EGFR and VEGFR-2, with some compounds showing promising dual inhibitory effects. ekb.eg The 4-anilinoquinazoline (B1210976) derivative, Gefitinib (B1684475), is a well-known EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. nih.gov Furthermore, certain 4,6,7-trisubstituted quinazolines have displayed strong, nanomolar-level inhibition of kinase activity associated with VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR). ekb.eg

Beyond receptor tyrosine kinases, quinazoline derivatives have also been investigated as inhibitors of other kinase families. Notably, they have shown potential in inhibiting Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. ekb.eg For example, a series of quinazoline derivatives were found to have strong inhibitory effects against CDK1, 2, 4, 8, and 9. ekb.eg The Phosphatidylinositol 3-kinases (PI3Ks) are another family of lipid kinases that are frequently dysregulated in cancer. nih.gov Novel quinazoline-2-indolinone hybrids have been developed as potent and selective inhibitors of the PI3Kα isoform. nih.gov

In addition to kinases, DNA repair enzymes have also been identified as targets for quinazoline-based inhibitors. The enzyme Poly(ADP-ribose) Polymerase (PARP) plays a crucial role in DNA repair, and its inhibition can sensitize cancer cells to DNA-damaging agents. A series of 2-alkyl- and 2-aryl-substituted 8-hydroxy-, 8-methoxy-, and 8-methylquinazolin-4(3H)-ones have been synthesized and evaluated for their PARP inhibitory activity. acs.org In general, an 8-hydroxy or 8-methyl substituent was found to enhance inhibitory activity compared to an 8-methoxy group. acs.org

Table 1: Inhibition of Tyrosine Kinases and DNA Repair Enzymes by Quinazoline Derivatives

| Compound Class | Target Enzyme(s) | Key Findings |

|---|---|---|

| 2-Chloro-4-anilino-quinazolines | EGFR, VEGFR-2 | Promising dual inhibitory effects. ekb.eg |

| 4,6,7-Trisubstituted quinazolines | VEGFR, PDGFR-β, c-Kit | Strong kinase inhibition at nanomolar concentrations. ekb.eg |

| Quinazoline derivatives | CDK1, 2, 4, 8, 9 | Potent inhibitory activity. ekb.eg |

| Quinazoline-2-indolinone hybrids | PI3Kα | Potent and selective inhibition with an IC50 value of 9.11 nM for a representative compound. nih.gov |

This table presents a selection of findings and is not exhaustive.

The antimicrobial potential of quinazoline derivatives has been linked to their ability to inhibit essential enzymes in bacteria and fungi. In bacteria, DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair, have been identified as targets. For example, 8-methoxy-quinazoline-2,4-diones have shown activity against quinolone-resistant mutants of Escherichia coli by effectively inhibiting the mutant gyrase. nih.gov These compounds, along with other diones, also inhibit Staphylococcus aureus gyrase and topoisomerase IV with similar efficacy, suggesting they may act as dual-targeting agents. nih.gov The bacterial cell division protein FtsZ is another target, with certain quinazoline analogues demonstrating micromolar inhibition of its GTPase activity. researchgate.net

In the fungal kingdom, succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, has been identified as a target for some quinazolinone derivatives. Novel quinazolinone-2-carbohydrazide derivatives have exhibited potent inhibition of SDH from the plant pathogenic fungus Rhizoctonia solani, with one compound showing an IC50 of 11.76 μM. acs.org This inhibition disrupts the synthesis of adenosine (B11128) triphosphate (ATP), leading to fungal cell death. acs.org

Table 2: Inhibition of Bacterial and Fungal Enzymes by Quinazoline Derivatives

| Compound Class | Target Organism | Target Enzyme | Key Findings |

|---|---|---|---|

| 8-Methoxy-quinazoline-2,4-diones | Escherichia coli (quinolone-resistant) | DNA gyrase | Effective inhibition of mutant gyrase. nih.gov |

| Quinazoline-2,4-diones | Staphylococcus aureus | DNA gyrase, Topoisomerase IV | Similar efficacy against both enzymes, suggesting dual-targeting. nih.gov |

| Quinazoline analogues | Escherichia coli | FtsZ | Single-digit micromolar inhibition of GTPase activity. researchgate.net |

This table presents a selection of findings and is not exhaustive.

The emergence of viral diseases has spurred research into novel antiviral agents, and quinazoline derivatives have been investigated for their ability to inhibit viral proteases. The 3C-like protease (3CLpro or main protease, Mpro) of SARS-CoV-2, which is essential for viral replication, has been a key target. nih.govnih.gov While specific studies on 2-Chloro-8-methylquinazoline are lacking, the broader quinazoline scaffold has been explored. For instance, quinazolinone derivatives have been designed and synthesized, with some exhibiting anti-3CLpro enzymatic activity in a dose-dependent manner. researchgate.net Docking studies of these compounds have highlighted potential interactions with key amino acid residues in the active site of the protease, including the catalytic Cys145. researchgate.net

Cellular Mechanism of Action Studies (In Vitro and Non-Human In Vivo Models)

In addition to direct enzyme inhibition, the biological effects of quinazoline derivatives are also studied at the cellular level to understand their impact on complex processes like cell division and programmed cell death.

The ability of certain quinazoline derivatives to inhibit CDKs translates to observable effects on the cell cycle. By blocking the activity of kinases that drive the transitions between different phases of the cell cycle, these compounds can induce cell cycle arrest, preventing cancer cells from proliferating. For example, a quinazoline derivative that strongly inhibited CDKs was shown to arrest the cell cycle. ekb.eg

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in tumor cells. Quinazoline derivatives have been shown to trigger this process through various cellular mechanisms.

The activation of caspases, a family of proteases that execute the apoptotic program, is a common marker of apoptosis induction. One study demonstrated that a CDK-inhibiting quinazoline derivative triggered apoptosis by activating caspase-3 and promoting the cleavage of Poly(ADP-ribose) polymerase (PARP). ekb.eg

Mitochondria play a central role in the intrinsic pathway of apoptosis. The disruption of mitochondrial function, often characterized by the depolarization of the mitochondrial membrane potential, is a key event that can lead to the release of pro-apoptotic factors. Novel quinazoline-2-indolinone derivatives, which inhibit the PI3K/Akt/mTOR pathway, have been shown to induce mitochondrial apoptosis. nih.gov This was evidenced by their ability to suppress the proliferation and migration of non-small cell lung cancer cells. nih.gov

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

The quinazoline scaffold is implicated in the modulation of intracellular reactive oxygen species (ROS) levels, a mechanism with significant implications for cellular health and disease. While direct studies on this compound are limited, research on its derivatives provides strong evidence for the role of the quinazoline core in inducing oxidative stress.

Derivatives of quinazoline have been shown to promote the generation of ROS. For instance, a complex derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, was found to stimulate the production of ROS in colorectal cancer cells. nih.govnih.gov This increase in ROS contributes to the compound's cytotoxic effects by reducing the mitochondrial membrane potential and ultimately inducing apoptosis. nih.govnih.gov Similarly, certain quinazoline-indole hybrids and quinazoline-2-indolinone derivatives have been observed to induce ROS production within cellular mitochondria, leading to mitochondrial dysfunction and apoptosis. nih.govtandfonline.com

ROS are chemically reactive molecules containing oxygen, which can lead to significant damage to cell structures, including lipids, proteins, and DNA. nih.gov The generation of ROS can oxidize DNA bases, such as guanine (B1146940) to form 8-oxo-dG, which is a mutagenic lesion. nih.gov The induction of oxidative stress is a key mechanism by which certain chemical agents exert their biological effects. nih.gov For example, in some contexts, ROS generation is linked to the activation of signaling pathways like the p44/42 extracellular signal-regulated kinase (ERK) pathway. nih.gov The ability of quinazoline derivatives to generate ROS suggests that the this compound framework may serve as a foundation for developing agents that target cells susceptible to oxidative damage. nih.govnih.gov

Tubulin Polymerization Inhibition and Microtubule Dynamics

Quinazoline derivatives have emerged as potent inhibitors of tubulin polymerization, a critical process for cell division, motility, and intracellular transport. nih.govevitachem.commdpi.com These compounds often act by binding to the colchicine (B1669291) site on β-tubulin, which disrupts the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govaacrjournals.orgacs.org

Research has identified that small, hydrophobic groups at the 2-position of the quinazoline ring are well-tolerated for binding at the colchicine site. nih.gov A 2-chloro substituted analog of a quinazoline-based microtubule depolymerizing agent was reported to be an equipotent inhibitor of cellular microtubule polymerization. nih.gov This highlights the significance of the chloro substitution found in this compound for this specific biological activity.

One notable quinazoline derivative, MPC-6827 (Verubulin), which is synthesized from a 4-chloro-2-methylquinazoline (B1587004) precursor, is a powerful inhibitor of microtubule formation. aacrjournals.orgresearchgate.net It has been shown to disrupt microtubule structures in cancer cells at nanomolar concentrations. researchgate.net The inhibitory activity of such compounds is often compared to established microtubule-targeting agents like paclitaxel (B517696) and combretastatin (B1194345) A-4 (CA-4). nih.gov

The table below summarizes the activity of various quinazoline derivatives as tubulin polymerization inhibitors.

| Compound/Derivative Class | Target/Assay | Potency (IC₅₀/EC₅₀) | Reference |

| 2-Cl substituted quinazoline analog | Microtubule Depolymerization (T47D cells) | 2 ± 0.1 nM (EC₅₀) | nih.gov |

| 4-(N-Cycloamino)phenylquinazolines (e.g., 5f) | Tubulin Assembly Inhibition | 0.77 µM (IC₅₀) | acs.org |

| MPC-6827 (Verubulin) | Apoptosis Induction (T47D cells) | 2 nM (EC₅₀) | researchgate.net |

| MPC-6827 (Verubulin) | Tubulin Polymerization Inhibition | 400 nM (IC₅₀) | researchgate.net |

These findings underscore the potential of the this compound scaffold in the design of novel anticancer agents that function by disrupting microtubule dynamics. nih.govacs.org

Modulation of Intracellular Signaling Pathways (e.g., PI3K/AKT/mTOR pathway)

The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, growth, survival, and angiogenesis, and its abnormal activation is a hallmark of many cancers. nih.govtandfonline.comcellphysiolbiochem.com The quinazoline nucleus is a key pharmacophore for developing inhibitors that target this pathway. tandfonline.comresearchgate.net

Derivatives of this compound have demonstrated significant inhibitory effects on the PI3K/AKT/mTOR pathway. A study on 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline revealed that it exerts its cytotoxic effects on colorectal cancer cells by modulating this pathway. nih.govnih.gov Specifically, the compound was shown to downregulate the expression of PI3KCA and phosphorylated AKT (p-AKT), key components of the signaling cascade. nih.gov

Furthermore, molecular hybridization strategies have led to the development of quinazoline-2-indolinone derivatives that act as potent and selective PI3Kα inhibitors. nih.gov These compounds have been shown to suppress the viability of various cancer cell lines and induce apoptosis through the PI3K/Akt/mTOR pathway. nih.gov

The inhibitory concentration (IC₅₀) values for representative quinazoline derivatives against components of the PI3K pathway are presented below.

| Derivative | Target | Potency (IC₅₀) | Cell Line | Reference |

| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) | Cell Cytotoxicity | 0.35 µM | HCT116 | nih.govnih.gov |

| Quinazoline-2-indolinone (Compound 8) | PI3Kα Enzymatic Activity | 9.11 nM | - | nih.gov |

| Quinazoline-2-indolinone (Compound 8) | Cell Viability | 0.2 µM - 0.98 µM | Various | nih.gov |

| 4-Methyl Quinazoline (Compound 23) | PI3K Inhibition | Nanomolar range | HCT116 | researchgate.net |

These results indicate that the this compound structure is a promising template for creating targeted anticancer agents that can effectively inhibit the PI3K/AKT/mTOR signaling pathway. nih.govnih.govresearchgate.net

Anti-Microbial Mechanistic Elucidations

The quinazoline scaffold has been explored for its antibacterial properties, with derivatives showing activity against a range of pathogens, including multidrug-resistant strains. nih.govgoogle.com The mechanisms of action are varied and can involve the inhibition of essential bacterial processes such as DNA/RNA synthesis or cell wall integrity. google.comvulcanchem.comresearchgate.net

One of the primary antibacterial mechanisms for quinazoline-related compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govgoogle.comacs.org These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. researchgate.netacs.org Some quinazoline derivatives have been designed as fluoroquinolone mimics to target these enzymes. nih.govgoogle.com Notably, 8-Methyl-quinazoline-2,4-dione, a related structure, demonstrated high potency against wild-type topoisomerase IV, even overcoming some forms of quinolone resistance. acs.org

Other mechanistic studies point towards the inhibition of RNA synthesis and translation as a mode of antibacterial action for some 2-substituted quinazolines. google.com Additionally, certain N²,N⁴-disubstituted quinazoline-2,4-diamines have shown potent activity against multidrug-resistant bacteria like Acinetobacter baumannii. google.com There is also evidence to suggest that some quinazoline derivatives may function by disrupting microbial cell wall synthesis. vulcanchem.com

While direct mechanistic studies on this compound are not extensively documented, research on closely related analogs provides a strong basis for its potential as an antibacterial agent. For instance, synthetic efforts starting from 4-Chloro-8-methylquinazoline have yielded derivatives that were evaluated for their effect on FtsZ protein polymerization, a key process in bacterial cell division. nih.gov

| Compound Class | Proposed Mechanism | Target Organism(s) | Reference |

| Quinazoline-2,4(1H,3H)-diones | Inhibition of DNA gyrase and topoisomerase IV | Gram-positive and Gram-negative bacteria | nih.gov |

| 3-Aminoquinazolin-2,4-diones | Inhibition of DNA gyrase and topoisomerase IV | Bacteria | google.com |

| 2-Substituted Quinazolines | Inhibition of RNA synthesis and translation | Broad spectrum | google.com |

| N4-substituted quinazoline-2,4-diamines | Disruption of cell wall synthesis | Bacteria | vulcanchem.com |

| 4-Phenylquinazoline derivatives | Inhibition of FtsZ protein polymerization | S. aureus | nih.gov |

The diverse antimicrobial mechanisms associated with the quinazoline core highlight the promise of this compound as a foundational structure for the development of new anti-infective therapies.

Structure Activity Relationship Sar and Ligand Design Studies

Systematic Exploration of Substituent Effects on Biological Efficacy

The biological activity of quinazoline (B50416) derivatives is significantly influenced by the nature and position of substituents on the quinazoline ring. mdpi.com

The chlorine atom at the C-2 position of the quinazoline ring is a key feature that provides a reactive site for further chemical modifications. researchgate.net This reactivity allows for the introduction of various functional groups through nucleophilic substitution reactions, enabling the exploration of a wide chemical space for SAR studies. For instance, the chloromethyl group at C-2 has been utilized to synthesize derivatives with antibacterial activity.

The methyl group at the C-8 position also plays a crucial role in modulating the biological activity. The position of alkyl groups can significantly impact the inhibitory potency of quinazoline derivatives. mdpi.com Specifically, the presence of a methyl group at certain positions can be more favorable for activity compared to other substituents like chlorine or hydrogen. nih.gov

A study on imidazo[1,2-a]pyridine (B132010) derivatives, a related heterocyclic system, demonstrated that a methyl substituent at the 6-position resulted in better potency compared to a chloro or hydrogen substituent. nih.gov While this is not directly on the quinazoline ring, it highlights the general principle that the nature and position of small alkyl and halogen substituents are critical for biological efficacy.

The C-4 position of the quinazoline ring is another critical site for modification that significantly influences biological activity. The introduction of different substituents at this position can lead to compounds with diverse pharmacological profiles. For example, the substitution of the C(4)-Cl bond is often more reactive in metal-catalyzed cross-coupling reactions than weaker bonds at other positions, indicating its importance as a key modification site. researchgate.net

In a series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines, modifications at the N4-position (related to the C-4 position) led to compounds with potent antibacterial activity. rsc.org Specifically, a p-trifluoromethyl substitution on the N4-benzylamine side-chain showed good activity against S. aureus. rsc.org

Modifications at the C-3 position have also been explored. For instance, the introduction of a thiadiazole with a nicotinyl moiety at the C-3 position of a quinazolinone derivative was shown to enhance its anti-inflammatory activity. researchgate.net

The attachment of various heterocyclic moieties to the quinazoline core, often through bridging linkers, is a common strategy to enhance biological activity and target selectivity. The nature and length of the linker, as well as the type of heterocyclic ring, are critical for optimal interaction with the biological target.

For example, in a series of dual PI3K/HDAC inhibitors based on a quinazolin-4-one scaffold, different linkers were investigated to connect the quinazolinone core to an HDAC pharmacophore. nih.gov Aryl and heteroaryl linkers, such as benzothiazole, were found to be effective, while a simple benzyl (B1604629) linker was less so. nih.gov The use of amino-alkyl heterocycle linkers also showed good inhibitory activity. nih.gov

In another study, the attachment of a 4-methyl-quinazolin-2-yl-methyl group to a xanthine (B1682287) scaffold resulted in potent and selective DPP-4 inhibitors. jst.go.jp This demonstrates how the 2-substituted quinazoline moiety can act as a key pharmacophore when linked to other heterocyclic systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been performed on quinazoline derivatives to guide the design of new and more potent compounds. researchgate.netacs.org

For instance, a 2D-QSAR study was conducted on quinazoline derivatives as VEGFR-2 inhibitors. researchgate.net The models were developed using the Monte Carlo optimization method and were able to identify structural features that either promote or hinder the biological activity. researchgate.net This information was then used to design new compounds with improved potency. researchgate.net

Similarly, 3D-QSAR models have been developed for quinazolinone-2-carbohydrazide derivatives as antifungal agents. acs.org These models provided insights into the structural requirements for potent activity against Rhizoctonia solani. acs.org

These studies highlight the utility of QSAR in understanding the SAR of quinazoline derivatives and in predicting the activity of new analogs, thereby accelerating the drug discovery process.

Rational Design Principles for Enhanced Target Selectivity and Potency

The rational design of selective and potent inhibitors based on the 2-Chloro-8-methylquinazoline scaffold involves several key principles, including structure-based design and pharmacophore hybridization.

Structure-based drug design utilizes the three-dimensional structure of the target protein to design molecules that can bind with high affinity and selectivity. For example, the crystal structure of the NS3 helicase enzyme was used to design and synthesize novel quinazoline derivatives as potential HCV inhibitors. cardiff.ac.uk

Pharmacophore hybridization involves combining the key structural features of different pharmacophores into a single molecule to create a hybrid compound with enhanced activity. This approach was used to develop novel quinazolinone-2-carbohydrazide derivatives as potent antifungal agents by integrating a quinazolinone skeleton, a hydrazide group, and a hydrophobic benzene (B151609) ring. acs.org

Another example of rational design is the development of dual PI3K/HDAC inhibitors. nih.gov By incorporating an HDAC pharmacophore into a PI3K inhibitor based on the quinazolin-4-one scaffold, researchers were able to create dual-acting compounds with high potency against both targets. nih.gov

Conformational Analysis and its Implications for Biological Recognition

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis of this compound and its derivatives provides insights into their preferred shapes and how these shapes influence biological recognition.

The quinazoline ring system is inherently planar due to its aromatic character. However, substituents on the ring can introduce conformational flexibility. For example, in ethyl 4-chloro-6-methyl-2-quinazolinecarboxylate, the ester group at the C-2 position introduces rotational flexibility.

In a study of azinesulfonamide analogs, the conformation of the arylpiperazine moiety was found to be important for receptor binding. uj.edu.pl The angle between the piperazine (B1678402) plane and the phenyl ring influenced the affinity for serotonin (B10506) receptors. uj.edu.pl This highlights the importance of conformational preferences in determining the biological activity of molecules containing a quinazoline or related heterocyclic core.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial for understanding the binding mode and affinity of potential drug candidates. For the broader class of quinazoline (B50416) derivatives, molecular docking studies have been instrumental in elucidating their interactions with various biological targets.

Although specific docking studies on 2-Chloro-8-methylquinazoline are not extensively documented in publicly available research, the general principles derived from studies on analogous quinazoline compounds can be inferred. For instance, docking studies of quinazoline derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) have revealed key interactions within the ATP-binding site. frontiersin.org These studies often highlight the importance of the quinazoline core in forming hydrogen bonds and hydrophobic interactions with key amino acid residues. The chloro and methyl substituents on the quinazoline ring, as in this compound, would be expected to modulate these interactions, potentially enhancing binding affinity and selectivity. The 2-chloro group can participate in halogen bonding or other specific interactions, while the 8-methyl group can occupy a hydrophobic pocket within the binding site.

Similarly, docking studies have been performed on quinazolinone derivatives as inhibitors of targets such as PARP1, STAT3, and matrix metalloproteinase-13 (MMP-13), providing insights into their binding mechanisms. tandfonline.comnih.gov These studies consistently demonstrate the versatility of the quinazoline scaffold in interacting with diverse protein targets.

Table 1: Representative Molecular Docking Studies of Quinazoline Derivatives

| Target Protein | Quinazoline Derivative Class | Key Interactions Observed |

| EGFR | Quinazoline-based tyrosine kinase inhibitors | Hydrogen bonding with key residues in the ATP-binding site, hydrophobic interactions. frontiersin.orgbrieflands.com |

| PARP1/STAT3 | Quinazolinone derivatives | Dual inhibition with specific binding modes in the respective active sites. tandfonline.com |

| MMP-13 | Quinazolinone derivatives | Hydrogen bonding and electrostatic interactions with key residues like Ala238, Thr245. nih.gov |

| HIV Reverse Transcriptase | Quinoline derivatives (related scaffold) | High binding affinity with key residues in the enzyme's active site. |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used as a query in virtual screening to search large chemical databases for novel compounds with similar features.

For quinazoline derivatives, pharmacophore models have been successfully developed to identify new inhibitors for various targets. For example, a 3D-QSAR-based pharmacophore model was used to screen for novel acetylcholinesterase inhibitors. nih.govtandfonline.com These models typically define key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups that are crucial for binding to the target.

While a specific pharmacophore model for this compound has not been reported, its structural features can be mapped onto existing quinazoline-based pharmacophores. The quinazoline core would serve as a key aromatic feature, the nitrogen atoms can act as hydrogen bond acceptors, and the chloro and methyl groups would contribute to the hydrophobic and electronic properties of the molecule. Virtual screening campaigns based on such pharmacophores have the potential to identify novel ligands with diverse scaffolds that mimic the binding mode of this compound and other related quinazolines. acs.orgresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights (e.g., HOMO-LUMO Analysis, Electrostatic Potential Mapping)

Quantum chemical calculations provide fundamental insights into the electronic properties of molecules, such as their electronic structure, reactivity, and spectroscopic properties. Methods like Density Functional Theory (DFT) are commonly used to study quinazoline derivatives.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. Studies on various quinazoline derivatives have shown that the HOMO and LUMO densities are often localized on the quinazoline core, indicating its central role in electronic transitions. ufms.brbeilstein-journals.org The nature and position of substituents, such as the chloro and methyl groups in this compound, can significantly influence the HOMO and LUMO energy levels and their distribution, thereby affecting the molecule's reactivity and interaction with biological targets. tandfonline.com

Electrostatic Potential Mapping: Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution within a molecule and are useful for predicting sites of electrophilic and nucleophilic attack. For quinazoline derivatives, MEP studies can identify regions of negative potential around the nitrogen atoms, making them susceptible to interactions with positively charged residues in a protein's active site. The electron-withdrawing nature of the chlorine atom in this compound would influence the electrostatic potential of the entire molecule.

Table 2: Illustrative Quantum Chemical Properties of Substituted Quinazolines

| Property | General Observation for Quinazoline Derivatives |

| HOMO-LUMO Gap | Influenced by substituents; smaller gap often correlates with higher reactivity. nih.gov |

| Electron Density | HOMO and LUMO densities are often concentrated on the quinazoline moiety. ufms.br |

| Electrostatic Potential | Negative potential regions are typically located around the nitrogen atoms. |

Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. This method complements the static picture provided by molecular docking by exploring the conformational changes and stability of the ligand-protein complex.

MD simulations have been extensively applied to study the binding of quinazoline derivatives to their targets. For instance, simulations of quinazoline-based EGFR inhibitors have demonstrated the stability of the ligand within the binding pocket and have highlighted the importance of specific hydrogen bonds and hydrophobic contacts in maintaining the bound conformation. frontiersin.org Similarly, MD simulations of quinazolinone derivatives with PARP1 and STAT3 have provided insights into the dynamic behavior of these dual inhibitors. tandfonline.com

In Silico Prediction of Molecular Properties Relevant to Biological Activity (e.g., Theoretical Solubility, Ligand Efficiency)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are critical for their success in clinical trials. nih.gov For quinazoline derivatives, various computational models have been employed to predict properties such as aqueous solubility, oral bioavailability, and potential toxicity.

Theoretical Solubility: The aqueous solubility of a compound is a key determinant of its absorption and distribution. In silico models can predict solubility based on the molecule's structural features. While specific data for this compound is not available, general trends for quinazolines suggest that their solubility can be modulated by the introduction of polar or ionizable groups. The chloro and methyl groups in this compound are likely to decrease its aqueous solubility compared to the unsubstituted quinazoline core. researchgate.netsemanticscholar.orgiapchem.org

Ligand Efficiency: Ligand efficiency (LE) is a metric used to assess the binding affinity of a compound in relation to its size (number of heavy atoms). It is a valuable tool for lead optimization, as it helps in identifying small molecules that have a high binding affinity per atom. The LE of this compound would depend on its binding affinity to a specific target. Computational methods can be used to predict the binding free energy, which can then be used to calculate the LE.

Table 3: Commonly Predicted In Silico Properties for Drug Discovery

| Property | Description | Relevance |

| Theoretical Solubility (LogS) | The logarithm of the molar solubility in water. | Affects absorption and formulation. semanticscholar.org |

| Oral Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Crucial for orally administered drugs. |

| Lipinski's Rule of Five | A set of rules to evaluate druglikeness and determine if a chemical compound has properties that would make it a likely orally active drug in humans. | Guideline for drug-likeness. |

| Ligand Efficiency (LE) | The binding energy per heavy atom of a ligand. | A measure of the potency of a ligand relative to its size. |

Emerging Research Directions and Future Perspectives

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of the quinazoline (B50416) scaffold, the core of 2-Chloro-8-methylquinazoline, is undergoing a significant transformation driven by the principles of green chemistry. researchgate.net Traditional multi-step synthetic methods, which often rely on harsh conditions and generate considerable waste, are being replaced by more efficient and environmentally benign alternatives. mdpi.com Researchers are focusing on novel methods that offer high yields, reduced reaction times, and greater sustainability. researchgate.net

Recent advancements include one-pot, three-component reactions that streamline the synthesis process. rsc.org Visible light-driven photocatalysis using natural dyes like curcumin-sensitized titanium dioxide has emerged as a sustainable approach, achieving product yields as high as 97% under optimized conditions. mdpi.com Another green strategy involves the use of deep eutectic solvents (DES), such as those based on choline (B1196258) chloride and urea, which serve as effective and recyclable reaction media. tandfonline.com Microwave-assisted synthesis has also proven to be a highly efficient method, drastically reducing reaction times from hours to minutes while providing excellent yields. nih.gov

Furthermore, the development of novel catalysts is a key area of innovation. Magnetically recoverable palladium catalysts, for instance, offer robust catalytic activity for synthesizing quinazolinones and can be easily separated from the reaction mixture for reuse, enhancing cost-effectiveness and sustainability. frontiersin.org Catalyst-free approaches are also being explored, utilizing low-melting mixtures of biodegradable substances like sugar, urea, and salt as the reaction medium. rsc.org These innovative methodologies are paving the way for more sustainable and efficient production of quinazoline derivatives, including this compound.

Table 1: Comparison of Innovative Synthetic Methodologies for Quinazoline Derivatives

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Visible Light Photocatalysis | Uses curcumin-sensitized TiO2 and visible light. | Eco-friendly, renewable energy source, high product yield (97%). | mdpi.com |

| Magnetic Palladium Catalyst | Employs a magnetically recoverable palladium catalyst in a PEG/water system. | High yields (82-98%), catalyst reusability, elimination of toxic solvents. | frontiersin.org |

| Deep Eutectic Solvents (DES) | Utilizes choline chloride:urea as a reaction medium. | Green solvent, efficient for one-pot synthesis. | tandfonline.com |

| Microwave-Assisted Synthesis | Applies microwave irradiation to accelerate the reaction. | Extremely fast (4-6 minutes), excellent yields (80-93%). | nih.gov |

| Catalyst-Free Low Melting Mixture | Uses a mixture of maltose, dimethylurea, and NH4Cl as a solvent. | Inexpensive, non-toxic, biodegradable, catalyst-free. | rsc.org |

Identification and Validation of Undiscovered Biological Targets for Quinazoline Derivatives

The therapeutic potential of quinazoline derivatives has historically been linked to their activity against well-established biological targets, particularly protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govnih.gov Many approved anticancer drugs with a quinazoline core, such as gefitinib (B1684475) and erlotinib, function as kinase inhibitors. nih.gov However, contemporary research is actively seeking to uncover novel biological targets to expand the therapeutic applications of this versatile scaffold and overcome drug resistance. rsc.orgbiomedres.us

Promising new areas of investigation include the targeting of proteins involved in signal transduction and gene regulation. For example, recent studies have identified the Signal Transducer and Activator of Transcription 3 (STAT3) protein as a viable target for quinazoline-based compounds. acs.org In addition to proteins, non-canonical DNA structures are emerging as important targets. Specifically, certain quinazoline ligands have been shown to stabilize G-quadruplex (G4) DNA structures, which are prevalent in the promoter regions of oncogenes and at telomeres. acs.org Stabilizing these structures can induce DNA damage and replication stress in cancer cells, offering a distinct mechanism of action. acs.org Other enzymes being explored as potential targets for quinazoline derivatives include Poly (ADP-ribose) polymerase (PARP) and dihydrofolate reductase (DHFR), which are critical for DNA repair and nucleotide synthesis, respectively. nih.govnih.govnih.gov The identification and validation of these undiscovered targets are crucial for developing next-generation therapies based on the quinazoline framework.

Exploration of Multi-Targeted Ligands and Polypharmacological Strategies

The "one drug, one target" paradigm is proving insufficient for complex multifactorial diseases like cancer. rsc.org Consequently, there is a growing interest in polypharmacology—the design of single chemical entities that can modulate multiple biological targets simultaneously. rsc.orgnih.gov The quinazoline scaffold is particularly well-suited for developing such multi-targeted ligands due to its chemical versatility. nih.govnih.gov This approach can lead to enhanced therapeutic efficacy, reduced potential for drug resistance, and the ability to affect complementary cellular pathways. nih.govnih.gov

Researchers have successfully designed quinazoline derivatives that act as dual or multi-kinase inhibitors, targeting several receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β at the same time. nih.gov This strategy is validated by the clinical success of several multi-RTK inhibitors. nih.gov Beyond kinases, scientists are creating hybrid molecules that combine the quinazoline core with other pharmacophores to hit distinct target classes. For instance, novel quinazoline-based compounds have been developed that concurrently inhibit tubulin polymerization (a cytotoxic mechanism) and angiogenesis-related kinases (an antiangiogenic mechanism). nih.gov Another innovative strategy involves designing ligands that can simultaneously bind to a protein target and a DNA structure, as demonstrated by quinazolines that inhibit the STAT3 protein while also stabilizing G-quadruplex DNA. acs.orgacs.org These multi-targeted strategies represent a sophisticated approach to drug design, leveraging the unique properties of the quinazoline scaffold to create more effective therapeutics. nih.gov

Table 2: Examples of Multi-Targeted Quinazoline Derivatives

| Quinazoline Derivative Type | Simultaneous Biological Targets | Therapeutic Strategy | Reference |

|---|---|---|---|

| Substituted Quinazolines | Microtubules, EGFR, VEGFR-2, PDGFR-β | Combines cytotoxic and antiangiogenic effects. | nih.gov |

| Quinazoline-based α1-adrenoceptor antagonists | α1-adrenoceptors, HERG channels, EGF receptors, VEGF receptors | Polypharmacology for cardio-oncology applications. | nih.gov |

| Novel Quinazoline Ligands | STAT3 Protein, G-Quadruplex DNA | Dual targeting of signal transduction and DNA structure. | acs.orgacs.org |

| Quinazolinone Derivative | VEGFR-2, BRAFWT, BRAFV600E, CRAF, PDGFR-β, FLT-3, c-KIT | Broad-spectrum multi-kinase inhibition. | nih.gov |

Application of Artificial Intelligence and Machine Learning in Quinazoline Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and the design of quinazoline derivatives is no exception. researchgate.netnih.gov These computational techniques significantly accelerate the identification of promising lead compounds and help in optimizing their properties by analyzing complex datasets and predicting molecular behavior. nih.govnih.gov

Computer-Aided Drug Design (CADD) employs a variety of AI/ML-driven methods. researchgate.net Molecular docking studies are used to predict the binding affinity and interaction patterns of newly designed quinazoline compounds with their biological targets, such as the active site of EGFR or VEGFR-2. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models, often built using ML algorithms like gene expression programming, can predict the biological activity of novel quinazoline derivatives based on their structural features. nih.gov These models help researchers understand which molecular descriptors are crucial for a compound's potency, guiding further structural modifications. nih.gov

Beyond prediction, molecular dynamics (MD) simulations provide insights into the structural stability of the ligand-target complex over time, confirming the viability of the binding mode identified through docking. nih.govnih.gov These computational findings allow for the rapid screening of large virtual libraries of quinazoline derivatives, prioritizing the most promising candidates for chemical synthesis and biological evaluation, thereby saving significant time and resources. nih.govresearchgate.net

Advanced Characterization Techniques for Complex Quinazoline Assemblies

A comprehensive understanding of the structural and physicochemical properties of quinazoline derivatives is essential for their development. Advanced characterization techniques are crucial for elucidating not only the molecular structure but also the nature of more complex assemblies, such as metal-ligand complexes and supramolecular structures. nih.govorientjchem.org

A combination of analytical methods is typically employed. The fundamental structure of new derivatives is confirmed using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and mass spectrometry. nih.govorientjchem.org To understand the three-dimensional arrangement of atoms and the formation of larger structures, X-ray crystallography is an invaluable tool. It can reveal detailed information about how individual quinazoline molecules interact with each other through forces like hydrogen bonds to form dimers or other supramolecular assemblies. nih.gov

Furthermore, when quinazoline derivatives act as ligands to form coordination complexes with metal ions, a different set of characterization methods is required. Techniques such as UV-Vis spectroscopy help in studying the electronic properties of these complexes, while Thermogravimetric Analysis (TGA) is used to assess their thermal stability and composition. orientjchem.org These advanced characterization methods provide a deep understanding of the behavior of quinazolines beyond the single-molecule level, which is critical for their application in materials science and medicinal chemistry.

Q & A

Q. Table 1. Selected Bond Angles from SCXRD Analysis

| Bond Angle | Value (°) | Reference |

|---|---|---|

| C2–C3–C4 | 121.16 | |

| C14–C15–C16 | 120.21 | |

| N3–H3N···N2 | 165.00 |

Q. Table 2. Reaction Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 40°C | Maximizes purity |

| Catalyst Loading | 0.2 equiv | Reduces byproducts |

| Solvent | Ethanol | Enhances solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.